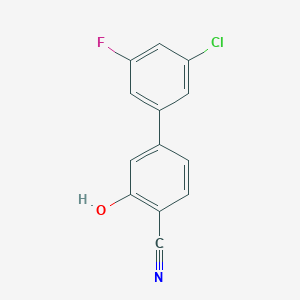

5-(3-Chloro-5-fluorophenyl)-2-cyanophenol

Description

5-(3-Chloro-5-fluorophenyl)-2-cyanophenol is a halogenated aromatic compound featuring a phenolic core substituted with a cyano group at position 2 and a 3-chloro-5-fluorophenyl moiety at position 4. Its molecular formula is C₁₃H₇ClFNO, with a molar mass of 247.65 g/mol . The compound’s structure combines electron-withdrawing groups (Cl, F, CN) with the acidic phenolic –OH group, influencing its physicochemical properties, such as solubility, acidity (pKa), and reactivity.

Properties

IUPAC Name |

4-(3-chloro-5-fluorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGHGSDKLPYSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684825 | |

| Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-23-8 | |

| Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a phenol derivative followed by the introduction of a cyano group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern on the phenyl ring. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-(3-Chloro-5-fluorophenyl)-2-cyanophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-cyanophenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

Industry: It is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol and selected analogs:

Physicochemical Properties

- Solubility and Polarity: The presence of multiple electron-withdrawing groups (Cl, F, CN) in 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol reduces its solubility in polar solvents compared to analogs like 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol, which has a hydrophilic carboxylic acid group .

- Acidity: The phenolic –OH group (pKa ~10) is more acidic than the methoxy group in 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol (pKa ~13–14), enabling distinct reactivity in deprotonation-driven reactions .

- Crystallography : Structural determination of analogs (e.g., benzofuran derivatives) often employs SHELX programs for refinement and ORTEP-III for graphical representation .

Biological Activity

5-(3-Chloro-5-fluorophenyl)-2-cyanophenol, also known by its CAS number 1261901-23-8, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro and fluorine substituent on the phenyl ring and a cyanophenol group, suggests various biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol is . The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol typically involves the reaction of 3-chloro-5-fluoroaniline with appropriate reagents to introduce the cyanophenol group. Common methods include:

- Nitration : Nitration of the aniline derivative followed by reduction.

- Cyclization : Subsequent cyclization to form the desired compound.

Biological Activity Overview

Research indicates that 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol exhibits notable biological activities, including:

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing significant inhibition of growth.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

The biological effects of 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol are believed to be mediated through its interaction with specific cellular targets. These may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Modulation : It may act on specific receptors related to cell signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 20 µg/mL.

-

Anticancer Activity :

- In vitro assays revealed that treatment with concentrations as low as 5 µM resulted in a significant reduction in viability of breast cancer cells (MCF-7), with IC50 values around 8 µM.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | |

| Antimicrobial | Escherichia coli | 20 | |

| Anticancer | MCF-7 (Breast Cancer) | 8 |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol. Key areas for future investigation include:

- In vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Studies : To determine the precise molecular pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.